1-(4-Bromo-2-methylphenyl)ethan-1-amine
Overview
Description
1-(4-Bromo-2-methylphenyl)ethan-1-amine is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: 1-(4-Bromo-2-methylphenyl)ethan-1-amine is synthesized through various chemical processes. For example, a study demonstrates the synthesis of related compounds involving bromination and reactions with primary amines, leading to the formation of amides and further complex compounds (Skladchikov, Fatykhov, & Gataullin, 2012).
- Chemical Reactions and Properties: The compound participates in various chemical reactions. A research on o-Bromophenyl isocyanide, a related compound, shows its reaction with primary amines under certain conditions to produce 1-substituted benzimidazoles (Lygin & Meijere, 2009).
Crystal Structure and Analysis
- Crystallographic Analysis: Crystal structure studies of compounds similar to this compound reveal insights into molecular arrangements and interactions. For instance, a study on the crystal structure of related bromophenyl compounds shows details about molecular orientations and interactions within the crystal lattice (Xue, Liu, Huang, & Gong, 2000).
Metabolic and Biological Insights
- Metabolism Studies: Investigations into the metabolism of similar bromophenyl compounds, such as 4-bromo-2,5-dimethoxyphenethylamine in rats, provide insights into potential metabolic pathways and transformations in biological systems (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Applications in Organic Chemistry
- Organic Synthesis: The compound and its derivatives are used in organic synthesis, as shown in a study on the synthesis of 4-Bromo-1,1':4',1"-terphenyl, which explores various synthetic routes involving related bromophenyl compounds (Chukhajian, Ayrapetyan, Shahkhatuni, & Chukhajian, 2020).
- Building Block in Organic Synthesis: Another study highlights the use of a related compound, 1-Bromo-3-buten-2-one, as a building block in organic synthesis, demonstrating the versatility and importance of bromophenyl compounds in synthetic chemistry (Westerlund, Gras, & Carlson, 2001).
Properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCHYPOMQPPOJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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